molecular formula C20H12Cl2N2O2 B264028 (6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No. B264028
M. Wt: 383.2 g/mol
InChI Key: YSJQRWWFEZRFNY-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences.

Mechanism of Action

The mechanism of action of (6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, it has been found to activate the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
(6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, it has been found to increase the levels of anti-oxidant enzymes such as SOD and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its anti-cancer and anti-inflammatory properties make it a useful tool for studying the mechanisms involved in these diseases. However, one of the limitations of using this compound is its low solubility in water, which may require the use of organic solvents for certain experiments.

Future Directions

There are several future directions for the research on (6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms involved in its anti-cancer and anti-inflammatory activities. Furthermore, its potential applications in agriculture and material sciences warrant further investigation. Overall, (6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one holds great promise for various scientific fields and is an exciting area of research.

Synthesis Methods

The synthesis of (6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the condensation of 2,4-dichlorophenol and 2-amino-4(3H)-quinazolinone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction with cyclohexane-1,3-dione to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

(6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-oxidant activities, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.

properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

(6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C20H12Cl2N2O2/c21-12-9-10-18(15(22)11-12)26-20-13-5-1-3-7-16(13)23-19(24-20)14-6-2-4-8-17(14)25/h1-11,23H/b19-14+

InChI Key

YSJQRWWFEZRFNY-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=N/C(=C/3\C=CC=CC3=O)/N2)OC4=C(C=C(C=C4)Cl)Cl

SMILES

C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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